3-Amino-3-(2-ethylphenyl)propan-1-ol
Description
3-Amino-3-(2-ethylphenyl)propan-1-ol is a β-amino alcohol characterized by a phenyl ring substituted with an ethyl group at the 2-position and an amino-hydroxypropyl side chain. This article compares it to similar compounds, focusing on substituent effects, hazards, and applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-3-(2-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-3-4-6-10(9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |
InChI Key |
OCUVILUFXSEFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 3-Amino-3-(2-ethylphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly the nitro group in the intermediate stages of synthesis.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol from nitro intermediates.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(2-ethylphenyl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a ligand in receptor binding studies.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and cardiovascular conditions. Its dual functional groups allow for diverse pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituent on the phenyl ring significantly influences the compound’s properties. Below is a comparative analysis:
Table 1: Substituent Impact on Molecular Properties
Table 2: Hazard Comparison of Analogs
Notes:
- The ethyl group in this compound may reduce acute toxicity compared to amino or halogenated analogs due to lower electronegativity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
